Superior Enhancement of Propionic Acid Production in Rumen Fermentation vs. Parent Laidlomycin
In a head-to-head in vitro rumen fermentation model, laidlomycin phenylcarbamate was significantly more potent than the parent compound laidlomycin at enhancing propionic acid production. At a low concentration of <1 μg/mL, laidlomycin phenylcarbamate increased propionate to 108-110% of control, whereas laidlomycin required a 10-20x higher concentration (10-20 μg/mL) to achieve a similar effect (108-109% of control). At 20 μg/mL, laidlomycin phenylcarbamate boosted propionate production to >130% of control [1]. Statistical analysis across all concentrations confirmed its superiority (P < 0.05) [1].
| Evidence Dimension | Potency to enhance propionic acid production |
|---|---|
| Target Compound Data | At <1 μg/mL: 108-110% of control; at 20 μg/mL: >130% of control |
| Comparator Or Baseline | Laidlomycin: at 10 μg/mL: 108% of control; at 20 μg/mL: 109% of control |
| Quantified Difference | ~10-20x greater potency (effective at <1 μg/mL vs. 10-20 μg/mL). At 20 μg/mL, 21+ percentage point higher enhancement (>130% vs. 109%) |
| Conditions | In vitro rumen fluid fermentation model, 9-hour incubation, VFA analysis by GC (see patent Example 1) |
Why This Matters
Enhanced propionate production is the direct biochemical mechanism for improved feed efficiency in ruminants, and this data demonstrates that laidlomycin phenylcarbamate achieves superior results at substantially lower inclusion rates.
- [1] US Patent 4,542,027. Laidlomycin phenylcarbamate. 1985. Example 1, Table 2. View Source
